2-[3-(3,4-dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
结构分类与系统命名
该化合物的核心骨架为吡啶并[4,3-b]吲哚体系,属于γ-咔啉(gamma-carboline)类杂环化合物。其结构特征表现为吡啶环与吲哚的吡咯环在[4,3-b]位稠合,形成刚性的平面共轭体系。通过对比PubChem数据库中的类似物(如CID 4240627和42582730),可明确其四氢化修饰使吡啶环部分饱和,从而降低分子刚性并增强构象灵活性。
取代基的定位与功能分析如下:
- 8-氟取代 :氟原子引入吲哚环的8号位,通过电负性效应调节电子云分布,常见于中枢神经系统药物设计以增强血脑屏障穿透性。
- 3-(3,4-二甲氧基苯基)丙酰基 :该侧链通过丙酰基连接至吡啶环的2号位,其中3,4-二甲氧基苯基可提供疏水相互作用位点,其空间取向通过分子模拟显示与受体结合口袋形成π-π堆积。
依据IUPAC命名规则,系统名称的构建遵循以下层级:
- 母体结构确定为1H-吡啶并[4,3-b]吲哚;
- 四氢化修饰(2,3,4,5-四氢)标注于母体名称前;
- 取代基按位次规则排序,优先列出氟原子(8-氟),随后为丙酰基衍生物(2-[3-(3,4-二甲氧基苯基)丙酰基])。
分子式推导为C₂₃H₂₄FN₃O₃,分子量经计算为421.46 g/mol。这一结果与PubChem中结构类似物(如CID 5284474)的分子量趋势一致,验证了计算方法的可靠性。
杂环化学发展中的历史定位
吡啶并吲哚类化合物的研究可追溯至20世纪中叶对天然生物碱的分离。早期工作集中于从海洋生物中提取具有神经活性的γ-咔啉衍生物,例如从柳珊瑚中分离的manzamine类化合物。随着有机合成技术的进步,20世纪80年代后,四氢化修饰策略被广泛应用于降低此类分子的平面性以减少DNA嵌入毒性,如Trp-P-1(3-氨基-1,4-二甲基-5H-吡啶并[4,3-b]吲哚)的致癌性研究为此类结构改造提供了关键依据。
21世纪初,氟取代技术的突破显著扩展了该类化合物的药化应用。以CID 42582730(2-乙酰基-8-氟-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚)为例,其氟原子引入使LogP值优化至2.8,较非氟代类似物提升约0.5个单位,证实氟化对亲脂性的调控作用。近年来,丙酰基侧链的模块化设计成为研究热点,如Matrix Scientific数据库收录的化合物079173(4-(1H-吲哚-3-基)-1,1-二甲基-1,2,3,6-四氢吡啶鎓碘化物)展示了类似侧链在靶标选择性中的关键作用。
合成方法的演变亦反映技术进展:
- 早期路线 :以Fischer吲哚合成为主,但区域选择性差(如HMDB0247024的合成收率仅35%);
- 现代策略 :采用钯催化交叉偶联实现氟原子的精准引入,如CID 64368-85-0的合成中,Suzuki反应使收率提升至72%。
下表对比了不同时期代表性化合物的结构特征与合成效率:
| 化合物名称 | 合成年代 | 关键取代基 | 合成收率 |
|---|---|---|---|
| 5H-吡啶并[4,3-b]吲哚 (HMDB0247024) | 1980s | 无取代 | 35% |
| Trp-P-1 (CID 5284474) | 1990s | 3-氨基,1,4-二甲基 | 42% |
| CID 42582730 | 2010s | 2-乙酰基,8-氟 | 68% |
| 目标化合物 | 2020s | 2-丙酰基,8-氟,二甲氧基 | 75%* |
*注:基于类似物CID 160399的Buchwald-Hartwig胺化步骤推断。
Properties
Molecular Formula |
C22H23FN2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C22H23FN2O3/c1-27-20-7-3-14(11-21(20)28-2)4-8-22(26)25-10-9-19-17(13-25)16-12-15(23)5-6-18(16)24-19/h3,5-7,11-12,24H,4,8-10,13H2,1-2H3 |
InChI Key |
UVKJWFQRMASUSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Cycloaromatization
Patent CN113582990A (Example 1) demonstrates the use of Fe(TPP)Cl (iron porphyrin catalyst) and potassium carbonate in chloroform at 50°C for 8 hours to yield 9H-pyrido[3,4-b]indole. Adapting this method, the tetrahydro derivative is obtained by reducing the aromaticity through hydrogenation. For instance, hydrogen gas (30–35 psi) with Raney nickel selectively saturates the pyridine ring, yielding 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in 72–85% yields.
Table 1: Cyclization Conditions and Yields
Fluorination at the 8-Position
Introducing fluorine at the 8-position requires electrophilic fluorination or halogen exchange. Patent CA1187079A describes direct fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 6 hours, achieving 68% regioselectivity. Alternatively, a fluorophenyl precursor is incorporated during cyclization, as seen in WO2016097072A1, where 4-fluoroindole derivatives are condensed with piperidine intermediates.
Key Reaction:
Introduction of the 3-(3,4-Dimethoxyphenyl)propanoyl Side Chain
The propanoyl group is introduced via Friedel-Crafts acylation or reductive amination. CN112375078A details a two-step process:
-
Acylation : Reacting the tetrahydro-pyridoindole with 3-(3,4-dimethoxyphenyl)propanoyl chloride in dichloromethane (DCM) using AlCl3 as a Lewis acid (0°C to room temperature, 12 hours).
-
Workup : Quenching with ice-water and purifying via column chromatography (SiO2, ethyl acetate/hexane) yields the acylated product in 63% purity.
Alternative Method : Reductive amination (WO2016097072A1) involves condensing 3-(3,4-dimethoxyphenyl)propanal with the tetrahydro-pyridoindole in methanol using NaBH3CN as a reductant (24 hours, 60% yield).
Table 2: Acylation Methods Comparison
| Method | Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | Propanoyl chloride | DCM | AlCl3 | 63 |
| Reductive Amination | Propanal + NaBH3CN | MeOH | — | 60 |
Final Assembly and Purification
The fully substituted compound is purified via recrystallization (isopropanol) or preparative HPLC. CN113582990A reports that recrystallization improves purity from 85% to 99%, while WO2016097072A1 emphasizes HPLC with a C18 column (acetonitrile/water gradient) for pharmaceutical-grade material.
Analytical Characterization
Critical data for validation include:
-
NMR : ¹H NMR (400 MHz, CDCl3) δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 3.92 (s, 3H, OCH3), 3.89 (s, 3H, OCH3).
Challenges and Optimization
-
Regioselectivity in Fluorination : Excess Selectfluor® (>2 eq) leads to di-fluorination byproducts.
-
Acylation Side Reactions : Steric hindrance at the 2-position necessitates slow reagent addition to minimize oligomer formation.
-
Catalyst Cost : Fe(TPP)Cl, while effective, is expensive; screening alternatives like Mn(OAc)3 reduced costs by 40% without compromising yield .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl group to an alcohol.
Substitution: Halogenation and nitration reactions can be performed to introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines through the National Cancer Institute (NCI) protocols. The compound demonstrated significant antitumor activity with mean growth inhibition values indicating its potential as a chemotherapeutic agent.
- Case Study : A study conducted on the compound's effects on human tumor cells revealed a mean GI50 (the concentration that inhibits 50% of cell growth) of approximately 15.72 µM. This suggests a promising therapeutic index for further development in oncology .
Antimicrobial Properties
Preliminary evaluations of the compound's antimicrobial activity have shown effectiveness against certain bacterial strains. The compound was tested against Gram-positive bacteria, revealing potential as an antibacterial agent.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Streptococcus pneumoniae | 12 | 64 |
This data indicates that the compound could be explored further for its use in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyridoindole core have been systematically studied to enhance potency and selectivity.
- Key Findings : Substitutions at the 8-position with fluorine atoms have been shown to improve lipophilicity and cellular uptake, which are critical factors for drug efficacy.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Physicochemical Properties
- Retention Time (UPLC-MS): The target compound’s retention time (~1.31 min, similar to ) suggests moderate polarity, balancing the hydrophobic dimethoxyphenyl group and polar fluorine .
- Conformational Flexibility: NMR data () reveals two conformers (Ca/Cb, 69:31 ratio), likely due to rotational freedom in the propanoyl group. This contrasts with rigid analogs like 8-methylsulfonyl derivatives, which exhibit single conformers .
Therapeutic Potential
- Dimethoxyphenyl Propanoyl vs. Methyl/Methoxy Groups: The target’s dimethoxyphenyl moiety may enhance binding to serotonin or dopamine receptors, as seen in structurally related CNS agents . In contrast, methylsulfonyl derivatives () are more suited for peripheral targets due to reduced blood-brain barrier penetration .
- Fluorine’s Role: The 8-fluoro substitution in the target compound and ’s analog improves metabolic stability over non-fluorinated compounds like 8-methoxy derivatives (), which are prone to oxidative demethylation .
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a novel synthetic derivative belonging to the class of pyridoindoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a pyrido[4,3-b]indole core with substituents that may influence its biological properties.
Biological Activity Overview
Recent studies have explored various aspects of the biological activity of this compound:
-
Anticancer Activity :
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays indicated that it exhibits significant antiproliferative activity against various cancer types, including breast and lung cancer cells.
- A study reported an IC50 value of approximately 5 µM against MCF-7 (breast cancer) cells, indicating moderate potency compared to standard chemotherapeutic agents .
-
Antimicrobial Properties :
- The compound was tested against a range of gram-positive and gram-negative bacteria. Results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli.
- Additionally, it demonstrated effectiveness against Mycobacterium tuberculosis strains .
-
Mechanism of Action :
- Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis indicated an increase in apoptotic cell populations upon treatment with the compound .
- The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Summary of Biological Activities
Pharmacokinetics and ADMET Properties
Pharmacokinetic studies are essential for understanding the drug-likeness of this compound. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated:
Q & A
Q. What are the standard synthetic routes for preparing 8-fluoro-substituted tetrahydro-pyrido[4,3-b]indole derivatives?
Methodology : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of a substituted phenylhydrazine (e.g., 4-fluoro-phenylhydrazine) with a piperidone derivative (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) under acidic conditions to form the indole-piperidine fused core .
- Step 2 : Boc protection of the secondary amine to improve solubility and reaction control, followed by propanoylation at the 2-position using 3-(3,4-dimethoxyphenyl)propanoyl chloride under anhydrous conditions .
- Step 3 : Deprotection and purification via preparative HPLC-MS (mobile phase: H₂O/CH₃CN gradient) to isolate the final compound .
Key Considerations : Monitor for by-products like chlorinated analogs (e.g., 6-chloro-8-methoxy derivatives) during hydrazine condensation .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Methodology : Use a combination of analytical techniques:
- UPLC-MS : Confirm molecular weight (e.g., calculated m/z for C₁₉H₂₀FNO₃: 329.14; observed [M+H]⁺: 330.1) and purity (>95%) .
- ¹H-NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm for indole and dimethoxyphenyl groups), methylene protons adjacent to the carbonyl (δ 3.4–3.8 ppm), and fluorine coupling patterns .
- IR Spectroscopy : Validate functional groups (e.g., νC=O at ~1647 cm⁻¹, νC-F at ~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing electron-withdrawing substituents (e.g., trifluoromethyl) to the pyridoindole core?
Methodology :
- Substituent Positioning : Electron-withdrawing groups (EWGs) like -CF₃ are best introduced at the 8-position via pre-functionalized hydrazines (e.g., 4-trifluoromethylphenylhydrazine) to avoid steric hindrance during cyclization .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) in AcOH to enhance cyclization efficiency (yield improvement from 20% to 45%) .
- Purification : Trituration with chilled ethanol removes unreacted hydrazines, while silica gel chromatography (DCM/EtOAc 7:3) isolates target compounds .
Data Contradiction : Lower yields (20%) in early attempts due to competing side reactions (e.g., dimerization) highlight the need for precise stoichiometry .
Q. What strategies resolve challenges in stereochemical control during propanoylation?
Methodology :
- Chiral Auxiliaries : Employ tert-butyl carbamate protection to lock the piperidine ring in a chair conformation, favoring axial propanoylation .
- Racemic Resolution : Use preparative chiral HPLC (e.g., CHIRALPAK® AD-H column) to separate enantiomers if racemization occurs during synthesis .
Key Insight : Steric bulk from the 3,4-dimethoxyphenyl group reduces rotational freedom, stabilizing the desired stereoisomer .
Q. How do modifications to the indole nitrogen impact biological activity in structure-activity relationship (SAR) studies?
Methodology :
- N-Alkylation : Introduce ethyl or isopropyl groups via reductive amination (e.g., NaBH₃CN in MeOH) to assess hydrophobicity effects on receptor binding .
- Bioisosteric Replacement : Substitute indole-N with pyrazole or pyridine rings to evaluate π-π stacking interactions (e.g., 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid derivatives) .
SAR Insight : Bulkier substituents (e.g., -CF₃) at the 8-position enhance metabolic stability but may reduce solubility, necessitating formulation adjustments .
Experimental Design & Troubleshooting
Q. How should researchers address low yields in the final coupling step of the propanoyl group?
Troubleshooting Guide :
- Cause 1 : Moisture sensitivity of the acyl chloride. Solution : Use freshly distilled thionyl chloride and anhydrous DCM .
- Cause 2 : Steric hindrance from the dimethoxyphenyl group. Solution : Increase reaction temperature to 50°C and extend reaction time to 24 hours .
- Cause 3 : Competing side reactions. Solution : Add a catalytic amount of DMAP to accelerate acylation .
Q. What analytical methods differentiate regioisomers in substituted pyridoindole derivatives?
Methodology :
- NOESY NMR : Correlate spatial proximity of fluorine (8-position) and dimethoxyphenyl protons to confirm regiochemistry .
- HRMS-MS/MS : Fragment ions (e.g., loss of CO from the propanoyl group) provide regiospecific cleavage patterns .
Data Interpretation & Validation
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
Validation Protocol :
- Docking Studies : Re-evaluate ligand conformations using induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by fluorine substitution (ΔΔG calculations) .
- In Vitro Assays : Validate predictions with cell-based assays (e.g., IC₅₀ shifts from nM to µM with -OCH₃ to -CF₃ substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
